molecular formula C10H19N2O3P B14341369 Diethyl [3-cyano-3-(dimethylamino)prop-2-en-1-yl]phosphonate CAS No. 96816-86-3

Diethyl [3-cyano-3-(dimethylamino)prop-2-en-1-yl]phosphonate

Cat. No.: B14341369
CAS No.: 96816-86-3
M. Wt: 246.24 g/mol
InChI Key: AEBLNXVKWKORKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl [3-cyano-3-(dimethylamino)prop-2-en-1-yl]phosphonate is a chemical compound characterized by its unique structure, which includes a phosphonate group, a nitrile group, and a dimethylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [3-cyano-3-(dimethylamino)prop-2-en-1-yl]phosphonate typically involves the reaction of diethyl phosphite with a suitable precursor containing the cyano and dimethylamino groups. One common method is the Arbuzov reaction, where diethyl phosphite reacts with an appropriate halide under controlled conditions to form the desired phosphonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts, such as palladium or copper, can enhance the efficiency of the reaction and reduce the reaction time .

Chemical Reactions Analysis

Types of Reactions

Diethyl [3-cyano-3-(dimethylamino)prop-2-en-1-yl]phosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction can produce amines .

Scientific Research Applications

Diethyl [3-cyano-3-(dimethylamino)prop-2-en-1-yl]phosphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl [3-cyano-3-(dimethylamino)prop-2-en-1-yl]phosphonate involves its interaction with molecular targets through its functional groups. The phosphonate group can form strong bonds with metal ions, while the nitrile and dimethylamino groups can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in various chemical and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl [3-cyano-3-(dimethylamino)prop-2-en-1-yl]phosphonate is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in chemical synthesis and research applications. Its ability to participate in a wide range of reactions makes it a valuable compound in various fields .

Properties

CAS No.

96816-86-3

Molecular Formula

C10H19N2O3P

Molecular Weight

246.24 g/mol

IUPAC Name

4-diethoxyphosphoryl-2-(dimethylamino)but-2-enenitrile

InChI

InChI=1S/C10H19N2O3P/c1-5-14-16(13,15-6-2)8-7-10(9-11)12(3)4/h7H,5-6,8H2,1-4H3

InChI Key

AEBLNXVKWKORKA-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC=C(C#N)N(C)C)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.